molecular formula C9H10BrCl B2479433 1-Bromo-3-chloro-5-(propan-2-yl)benzene CAS No. 1369900-53-7

1-Bromo-3-chloro-5-(propan-2-yl)benzene

Cat. No.: B2479433
CAS No.: 1369900-53-7
M. Wt: 233.53
InChI Key: NDEVAAUCGASYQG-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and an isopropyl group. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(propan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 1-isopropylbenzene (cumene). The reaction typically uses bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in reactors with controlled temperatures and pressures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-5-(propan-2-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used under mild conditions.

Major Products:

  • Substitution reactions can yield a variety of substituted benzene derivatives.
  • Coupling reactions produce biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

1-Bromo-3-chloro-5-(propan-2-yl)benzene is used in scientific research for:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is employed in the development of new materials with specific properties.

Comparison with Similar Compounds

    1-Bromo-3-chlorobenzene: Similar structure but lacks the isopropyl group.

    1-Bromo-4-chloro-2-(propan-2-yl)benzene: Similar but with different positions of substituents.

Uniqueness: 1-Bromo-3-chloro-5-(propan-2-yl)benzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both bromine and chlorine atoms allows for selective substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-3-chloro-5-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEVAAUCGASYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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